

determination of polyamines in food samples with chloroformate derivatization

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)phenyl
chloroformate

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An Application Note and Protocol for the Determination of Polyamines in Food Samples with Chloroformate Derivatization

Introduction

Polyamines, such as putrescine, spermidine, and spermine, are low molecular weight aliphatic cations essential for cell growth, differentiation, and proliferation. In foods, their presence can be an indicator of microbial activity and fermentation processes, and they can also influence the sensory properties and quality of the product. Due to their low volatility and lack of a native chromophore, the analysis of polyamines in complex food matrices presents a significant challenge.

Derivatization is a crucial step to enhance their analytical properties. Chloroformate reagents, including 9-fluorenylmethyl chloroformate (FMOC), ethyl chloroformate (ECF), and isobutyl chloroformate (IBCF), are highly effective for this purpose.^{[1][2][3]} These reagents react with the primary and secondary amino groups of polyamines to form stable, non-polar carbamate derivatives.^[4] This process increases their volatility for Gas Chromatography (GC) analysis and incorporates a chromophore or fluorophore for detection by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors.^{[1][2][5]} This application note provides a detailed protocol for the extraction, derivatization, and quantification of polyamines in food samples using chloroformate derivatization coupled with GC-Mass Spectrometry (MS) or HPLC.

Principle of the Method

The core of this method is the derivatization of polyamines with a chloroformate reagent in an alkaline medium. The lone pair of electrons on the nitrogen atom of the polyamine's amino group performs a nucleophilic attack on the electrophilic carbonyl carbon of the chloroformate. This results in the displacement of the chlorine atom and the formation of a stable carbamate derivative. The reaction is rapid and quantitative.^[4]

The resulting derivatives are more hydrophobic, allowing for extraction into an organic solvent, which effectively separates them from the aqueous food matrix and reduces matrix effects.^[3] Depending on the chosen chloroformate and analytical instrument, these derivatives can be readily separated and quantified. For example, FMOC derivatives are highly fluorescent and ideal for sensitive HPLC-fluorescence detection^{[5][6][7]}, while ECF or IBCF derivatives are volatile and suitable for GC-MS analysis.^{[4][8]}

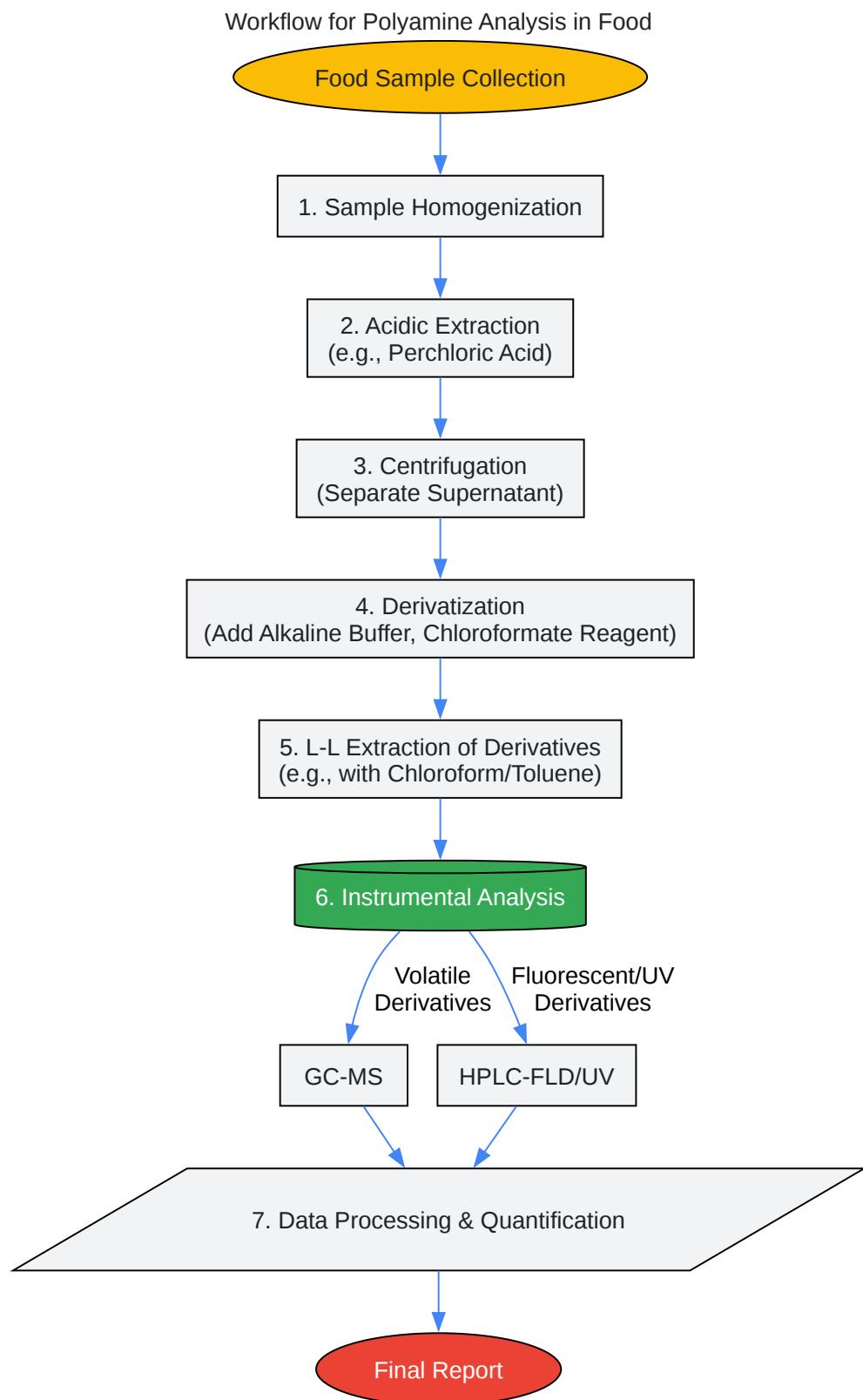
Derivatization Reaction Pathway

The diagram below illustrates the general chemical reaction for the derivatization of a primary amine group of a polyamine with ethyl chloroformate (ECF).

Caption: Chemical reaction of a polyamine with ethyl chloroformate.

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is outlined in the following workflow diagram.

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Caption: Overall workflow for polyamine determination in food samples.

Experimental Protocols

Apparatus and Reagents

- Apparatus: Homogenizer, refrigerated centrifuge, vortex mixer, pH meter, analytical balance, GC-MS or HPLC system, solid-phase extraction (SPE) cartridges (optional), vials, and standard lab glassware.
- Reagents: Perchloric acid (HClO_4), sodium hydroxide (NaOH), pyridine, chloroform, toluene, methanol, acetonitrile (HPLC grade), water (deionized), sodium carbonate, sodium bicarbonate, and internal standards (e.g., 1,7-diaminoheptane).
- Derivatizing Agents: Ethyl chloroformate (ECF) or Isobutyl chloroformate (IBCF) for GC-MS; 9-fluorenylmethyl chloroformate (FMOC-Cl) for HPLC.
- Polyamine Standards: Putrescine (PUT), Cadaverine (CAD), Spermidine (SPD), Spermine (SPM).

Sample Preparation and Extraction

This protocol is a general guideline and may require optimization based on the specific food matrix.

- Homogenization: Weigh approximately 5-10 g of the homogenized food sample into a centrifuge tube.^[9]
- Internal Standard: Spike the sample with a known concentration of an internal standard (e.g., 1,7-diaminoheptane) to correct for extraction losses and derivatization inefficiencies.
- Acidic Extraction: Add 10 mL of cold 0.6 N perchloric acid.^[9] Vortex vigorously for 2-3 minutes.
- Incubation: Let the mixture stand at 4°C for 1 hour to facilitate protein precipitation.^[9]
- Centrifugation: Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant, which contains the polyamines, and transfer it to a new tube.

Derivatization Protocol (using Ethyl Chloroformate for GC-MS)

This protocol is adapted from methods described for biological samples.[\[8\]](#)

- **Aliquot:** Take a 1 mL aliquot of the acidic extract (supernatant).
- **Alkalization:** Add 500 μ L of 1 M sodium hydroxide (NaOH) to adjust the pH to alkaline conditions. Add 1 mL of a water/ethanol/pyridine mixture (e.g., 6:3:1 v/v/v).[\[3\]](#)
- **Reaction Initiation:** Add 50 μ L of ethyl chloroformate (ECF) and vortex immediately for 30 seconds. The reaction is rapid.[\[3\]](#)
- **Extraction:** Add 1 mL of chloroform to extract the derivatized polyamines. Vortex again for 30 seconds.[\[3\]](#)
- **Phase Separation:** Centrifuge briefly (e.g., 2,000 \times g for 5 minutes) to separate the organic and aqueous layers.
- **Collection:** Carefully transfer the lower organic (chloroform) layer containing the derivatives to a clean vial for GC-MS analysis.

Instrumental Analysis Conditions

- **System:** Gas Chromatograph coupled to a Mass Spectrometer.
- **Column:** DB-5ms (30 m \times 0.25 mm, 0.25 μ m film thickness) or equivalent.
- **Injector:** Splitless mode, 250°C.
- **Carrier Gas:** Helium at a constant flow of 1.0 mL/min.
- **Oven Program:** Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
- **MS Transfer Line:** 280°C.
- **Ion Source:** 230°C, Electron Impact (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity, using characteristic ions for each derivatized polyamine.
- System: High-Performance Liquid Chromatograph with a fluorescence detector.
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μ m).
- Mobile Phase A: Acetonitrile.
- Mobile Phase B: 50 mM Sodium Acetate buffer, pH 4.5.
- Gradient: A typical gradient would be from 30% A to 70% A over 20 minutes. The separation of all polyamines can often be achieved in under 35 minutes.[\[7\]](#)
- Flow Rate: 1.0 mL/min.
- Fluorescence Detector: Excitation at 265 nm, Emission at 315 nm.
- Linearity: The method typically shows excellent linearity with correlation coefficients greater than 0.99 for putrescine, spermidine, and spermine.[\[7\]](#)

Quantitative Data

The concentration of polyamines can vary significantly depending on the food type, processing, and storage conditions. The following table summarizes representative data for polyamine content in various food items determined by chromatographic methods.

Food Category	Food Item	Putrescine (mg/kg)	Spermidine (mg/kg)	Spermine (mg/kg)	Total Polyamines (mg/kg)
Dairy	Matured Cheese	52.3	1.2	2.6	56.1
Low-fat Milk	1.2	1.0	N/A	2.2	
Fruits	Orange Juice	11.8 - 120.0	4.0 - 12.0	0.0 - 5.0	15.8 - 137.0
Grapefruit	1.2 - 141.6	0.1 - 15.7	N/A	1.3 - 157.3	
Vegetables	Green Pea	2.0	44.7	5.8	52.5
Broccoli	6.5	30.6	28.4	65.5	
Meat	Fermented Sausage	1.9 - 598.0	16.0 - 50.0	14.0 - 41.0	31.9 - 689.0
Ground Beef	8.0	8.0	35.0	51.0	
Beverages	Red Wine	0.1 - 20.0	0.1 - 5.0	N/A	0.2 - 25.0

Data compiled from various sources for illustrative purposes. Actual values can vary significantly. N/A: Not available or not detected. Source for dairy data:[9]

Conclusion

The derivatization of polyamines with chloroformate reagents provides a robust, sensitive, and reliable method for their quantification in diverse and complex food matrices. The choice between reagents like ECF/IBCF for GC-MS or FMOC for HPLC-fluorescence depends on the available instrumentation and desired sensitivity. The protocols outlined in this application note offer a comprehensive framework for researchers and quality control professionals to accurately measure polyamine content, aiding in food quality assessment and safety monitoring.

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